molecular formula C46H64N14O11S2 B054828 Argipressin, pro(4)- CAS No. 112935-95-2

Argipressin, pro(4)-

Cat. No.: B054828
CAS No.: 112935-95-2
M. Wt: 1053.2 g/mol
InChI Key: WZSKULBMQXEEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Argipressin, pro(4)- is a key prohormone and biosynthetic precursor to the neurohypophysial hormone [Arg8]-vasopressin (AVP). This compound is of significant research value for elucidating the post-translational processing of peptide hormones, including enzymatic cleavage and the mechanisms of prohormone convertase activity. In neuroendocrine and cell biology research, Argipressin, pro(4)- serves as an essential tool for studying the intracellular trafficking, packaging, and regulated secretion of neuropeptides within the hypothalamus and posterior pituitary. Its mechanism of action is intrinsically linked to its role as a precursor; it undergoes proteolytic processing within neurosecretory granules to yield the biologically active AVP, a critical regulator of water homeostasis, blood pressure, and a variety of social and stress-related behaviors. Researchers utilize this prohormone to investigate the fundamental biology of vasopressinergic systems, model disorders of hormone processing, and explore the complex pathways of neuropeptide biosynthesis. It is an indispensable reagent for advanced studies in neuroendocrinology, molecular biology, and the development of analytical methods for peptide detection.

Properties

CAS No.

112935-95-2

Molecular Formula

C46H64N14O11S2

Molecular Weight

1053.2 g/mol

IUPAC Name

1-[9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H64N14O11S2/c47-28-23-72-73-24-33(45(71)60-18-6-10-34(60)42(68)54-29(9-4-16-52-46(50)51)39(65)53-22-37(49)63)58-41(67)31(21-36(48)62)56-43(69)35-11-5-17-59(35)44(70)32(20-25-7-2-1-3-8-25)57-40(66)30(55-38(28)64)19-26-12-14-27(61)15-13-26/h1-3,7-8,12-15,28-35,61H,4-6,9-11,16-24,47H2,(H2,48,62)(H2,49,63)(H,53,65)(H,54,68)(H,55,64)(H,56,69)(H,57,66)(H,58,67)(H4,50,51,52)

InChI Key

WZSKULBMQXEEPL-UHFFFAOYSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

sequence

CYFPNCPRG

Synonyms

4-Pro-argipressin
4-Pro-AVP
arginine vasopressin, Pro(4)-
argipressin, Pro(4)-
argipressin, proline(4)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Differences

The following table summarizes key differences between Argipressin and structurally/functionally related compounds:

Parameter Argipressin Desmopressin (DDAVP) Terlipressin Lysine-vasopressin (LVP)
Receptor Affinity V1 > V2 V2-selective V1-selective (prodrug metabolized to lysine-vasopressin) V1 ≈ V2
Half-Life 10–20 minutes 1.5–2.5 hours 6 hours 10–20 minutes
Primary Indications Septic shock, diabetes insipidus Diabetes insipidus, nocturnal enuresis Variceal bleeding, hepatorenal syndrome Rarely used; replaced by synthetic analogs
Dosage (IV) 0.01–0.03 IU/min 0.1–0.4 mg (oral/sublingual) 2 mg every 4–6 hours Not commonly administered
Adverse Effects Myocardial ischemia, hyponatremia Hyponatremia, headache Abdominal cramps, hypertension Similar to Argipressin

Clinical Efficacy in Septic Shock

  • Argipressin vs. Norepinephrine: In septic shock, Argipressin reduces norepinephrine requirements by 30–50% and improves renal perfusion via V2 receptor activation . However, high doses (>0.03 IU/min) may worsen splanchnic ischemia .
  • Argipressin vs. Terlipressin : Terlipressin, a V1-selective prodrug, has a longer duration but lacks renal V2-mediated benefits. Studies show comparable hemodynamic stabilization, but Argipressin has superior preservation of urine output .
  • Argipressin vs. Lysine-vasopressin : Both have similar receptor profiles, but Argipressin’s acetate formulation enhances stability and bioavailability .

Research Findings and Controversies

  • However, its pro-inflammatory effects in certain contexts (e.g., increased NF-κB activity) remain debated .
  • Renal Outcomes: In the VANISH trial, Argipressin reduced acute kidney injury incidence by 18% compared to norepinephrine alone, attributed to V2-mediated renal vasodilation . Conversely, animal models suggest high-dose Argipressin exacerbates renal tubular injury .

Preparation Methods

Resin Selection and Activation

A rink amide resin is typically employed to ensure C-terminal amidation, a common modification enhancing peptide stability. The resin is pre-swollen in dimethylformamide (DMF), followed by deprotection using 20% piperidine to remove the Fmoc group. Coupling reactions utilize activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) to facilitate amino acid attachment. Proline incorporation at position 4 follows standard coupling protocols, though its cyclic structure may necessitate extended reaction times (90–120 minutes) to ensure completeness.

Disulfide Bond Formation

Post-synthesis, the linear peptide undergoes oxidative folding to form the Cys¹–Cys⁶ disulfide bond. This is achieved via air oxidation in ammonium bicarbonate buffer (pH 8.0) at 4°C for 24–48 hours. Alternatively, iodine oxidation in methanol/water (1:1) accelerates the process to 2–4 hours but risks over-oxidation of methionine or tyrosine residues.

Recombinant DNA Technology

While SPPS dominates small-scale production, recombinant methods offer scalability for industrial applications. A synthetic gene encoding Pro(4)-argipressin is cloned into expression vectors under the control of inducible promoters (e.g., T7 or lacUV5). Escherichia coli BL21(DE3) serves as the host, with inclusion bodies harvested post-induction. Refolding buffers containing redox agents (e.g., glutathione) facilitate disulfide bond formation, though yields remain lower (10–15%) compared to SPPS due to misfolding.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude Pro(4)-argipressin is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The typical retention time is 12.3 minutes under these conditions, with a purity threshold of ≥95% for therapeutic use.

Table 1: HPLC Parameters for Pro(4)-Argipressin Purification

ParameterSpecification
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile Phase0.1% TFA in H₂O (A), 0.1% TFA in ACN (B)
Gradient20–50% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 214 nm

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (MW) of Pro(4)-argipressin. Theoretical MW: 1080.2 Da; Observed MW: 1080.5 ± 0.3 Da. Discrepancies >0.1% necessitate re-evaluation of synthesis or purification steps.

Stabilization and Modifications

To enhance in vivo stability, Pro(4)-argipressin is often acetylated at the N-terminus or PEGylated at lysine residues. Acetylation reduces enzymatic degradation by aminopeptidases, extending half-life from minutes to hours in serum. Site-specific modifications require orthogonal protection strategies during SPPS, such as Alloc (allyloxycarbonyl) for lysine side chains.

Comparative Analysis of Synthesis Methods

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (%)Time RequiredScalability
SPPS60–75≥955–7 daysLow
Recombinant10–1580–9010–14 daysHigh

SPPS excels in producing high-purity peptides for research, while recombinant methods, though slower, are preferable for large-scale production despite lower yields.

Challenges and Optimization Strategies

Oxidative Folding Efficiency

The disulfide bond’s correct formation is critical for biological activity. Implementing a glutathione redox system (GSH:GSSG 10:1) during refolding improves correct disulfide pairing from 40% to 70% in recombinant batches.

Side Reactions

Proline’s secondary amine predisposes it to diketopiperazine formation during SPPS. Incorporating pseudoproline dipeptides at positions 3–4 mitigates this risk by reducing chain aggregation .

Q & A

Q. How can researchers mitigate bias when interpreting Argipressin, pro(4)-'s therapeutic potential in preclinical studies?

  • Methodological Answer : Implement blinded analysis for outcome measures (e.g., GFR measurements). Pre-register study hypotheses and analysis plans on platforms like Open Science Framework. Use independent replication cohorts to confirm findings .

Contradiction Resolution & Knowledge Gaps

Q. What strategies resolve conflicting findings about Argipressin, pro(4)-'s role in blood-pressure regulation versus fluid homeostasis?

  • Methodological Answer : Design dual-endpoint studies measuring both mean arterial pressure (MAP) and urine osmolality in parallel. Use conditional knockout models to dissect tissue-specific pathways .

Q. How can researchers prioritize understudied aspects of Argipressin, pro(4)-'s post-translational modifications?

  • Methodological Answer : Apply top-down proteomics to identify modification sites (e.g., phosphorylation, glycosylation). Correlate findings with functional assays (e.g., receptor internalization kinetics) .

Tables for Quick Reference

Parameter Recommended Method Validation Technique
Structural StabilityCD Spectroscopy + Molecular DynamicsHPLC-MS
Binding AffinityRadioligand Displacement AssaysMeta-Analysis of Published Data
PharmacokineticsStable Isotope Labeling + LC-MS/MSCrossover Animal Studies
Antibody SpecificityPre-Adsorption Controls + MSIKnockout Tissue Validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.